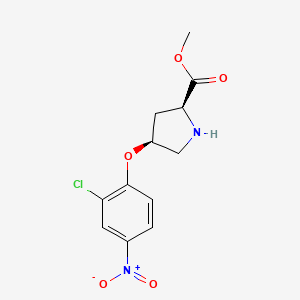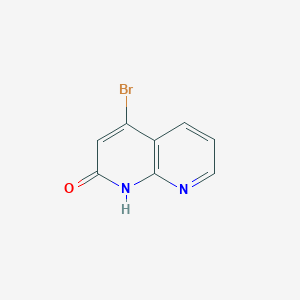
4-Bromo-1,8-naphthyridin-2(1H)-one
Descripción general
Descripción
4-Bromo-1,8-naphthyridin-2(1H)-one is a chemical compound with the CAS Number: 72235-36-0 . It has a molecular weight of 225.04 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 4-bromo-1,8-naphthyridin-2-ol . The InChI code is 1S/C8H5BrN2O/c9-6-4-7(12)11-8-5(6)2-1-3-10-8/h1-4H, (H,10,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.04 . It is a solid at room temperature . The compound’s density is 1.8±0.1 g/cm3, and its boiling point is 423.0±40.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
- 4-Bromo-1,8-naphthyridin-2(1H)-one participates in reactions with potassium amide in liquid ammonia, leading to various compounds including 3,4-didehydro-1,8-naphthyridine, with a specific addition ratio of the amide ion to C(3) and C(4) (Plas, Woźniak, & Veldhuizen, 2010).
- The amination of halogeno-2,7- and 1,8-naphthyridines, including 4-Bromo-1,8-naphthyridin-2(1H)-one, demonstrates the conversion of 1-halogeno-2,7-naphthyridines into corresponding 1-amino compounds (Haak & Plas, 2010).
Pharmacological Interest and Biological Activities
- 4-Bromo-1,8-naphthyridin-2(1H)-one derivatives, like naphthyridine sulfonamides, show potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, hinting at significant antimicrobial activity (Oliveira-Tintino et al., 2020).
- Naphthyridones, including 4-Bromo-1,8-naphthyridin-2(1H)-one, have been a focus due to their potential pharmaceutical interests, especially as aza-heterocycles in fluoroquinolones antibiotics and other biological applications (Guillon et al., 2017).
Electronic and Optical Properties
- 4-Bromo-1,8-naphthyridin-2(1H)-one derivatives have been studied for their opto-electrical properties and potential in organic semiconductor materials. These derivatives display blue fluorescence and could be suitable for electron-transport materials and hole-injecting/hole-transport materials, indicating their applicability in developing high-efficiency OLEDs (Wang et al., 2012).
Diverse Biological Activities
- The 1,8-naphthyridine group, including 4-Bromo-1,8-naphthyridin-2(1H)-one, has been noted for a variety of biological activities like antimicrobial, anticancer, and anti-inflammatory activities, among others. These properties establish them as potent scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
Catalytic Applications
- 4-Bromo-1,8-naphthyridin-2(1H)-one derivatives have been explored for catalytic applications, such as in the hydration of organonitriles. Their specific structural features facilitate efficient catalysis at ambient temperature (Daw et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.
Direcciones Futuras
The patent document suggests that 4-Bromo-1,8-naphthyridin-2(1H)-one and other 1,8-naphthyridin-2-one compounds could be explored for their potential in treating autoimmune diseases such as systemic lupus erythematosus or lupus nephritis. This indicates a promising future direction for research involving this compound.
Propiedades
IUPAC Name |
4-bromo-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-7(12)11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETZNQMOIMPLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,8-naphthyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



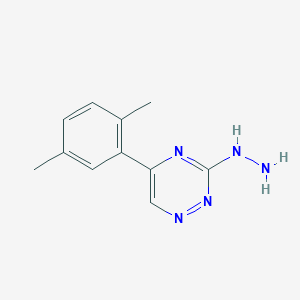
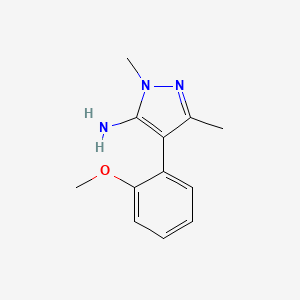
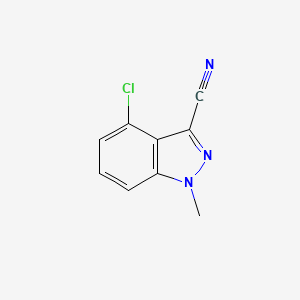
methanone](/img/structure/B1450134.png)
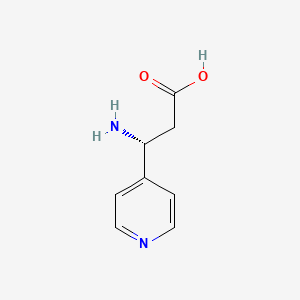
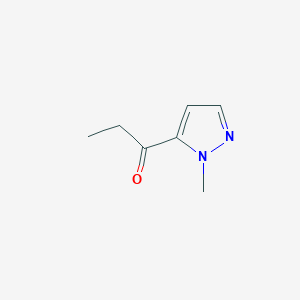
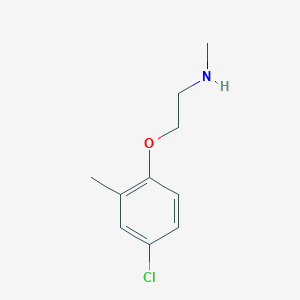
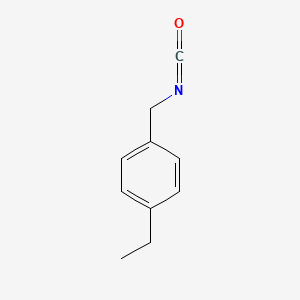
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)
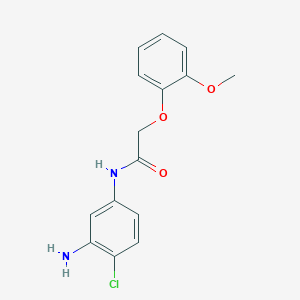
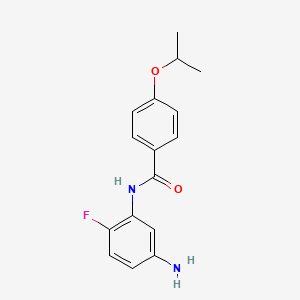
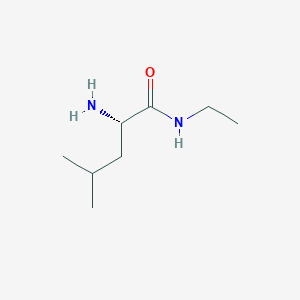
![3-{[4-(Diethylamino)benzyl]amino}propanamide](/img/structure/B1450150.png)
